molecular formula C9H8Cl2O2 B1461109 Methyl 2,4-dichloro-5-methylbenzoate CAS No. 1803805-37-9

Methyl 2,4-dichloro-5-methylbenzoate

Cat. No. B1461109
CAS RN: 1803805-37-9
M. Wt: 219.06 g/mol
InChI Key: JNVKVPLBWMLHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2,4-dichloro-5-methylbenzoate” is a halogenated aromatic ester . It has a molecular formula of C9H8Cl2O2 and a molecular weight of 219.06 g/mol. It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “Methyl 2,4-dichloro-5-methylbenzoate” is represented by the linear formula Cl2C6H3CO2CH3 .


Physical And Chemical Properties Analysis

“Methyl 2,4-dichloro-5-methylbenzoate” has a molecular weight of 205.04 . It has a refractive index n20/D 1.557 (lit.), a boiling point of 239 °C (lit.), and a density of 1.386 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

Methyl 2,4-dichloro-5-methylbenzoate: is utilized in the synthesis of various pyrimidine derivatives. These compounds are significant due to their wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The compound serves as a starting material for the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine, which has potential applications in medicinal chemistry .

Pharmaceutical Intermediates

This chemical is used as an intermediate in the pharmaceutical industry. It plays a crucial role in the development of new drugs by acting as a building block for more complex molecules. Its reactivity with other compounds allows for the creation of a diverse array of pharmaceutical products .

Antiproliferative Agents

Research has shown that derivatives of Methyl 2,4-dichloro-5-methylbenzoate can be synthesized to create antiproliferative agents. These agents are tested against various cancer cell lines, such as MCF-7 and A549, to evaluate their effectiveness in inhibiting the growth of cancer cells .

Kinase Inhibition

The compound is involved in the design and synthesis of kinase inhibitors. Kinases are enzymes that play a significant role in the signaling pathways of cells, and their inhibition is a promising strategy for cancer therapy. Derivatives of this compound have been evaluated for their potential to inhibit c-Met kinase, which is implicated in the development and progression of cancer .

Antimigratory Activity

In addition to antiproliferative effects, certain derivatives also exhibit antimigratory activity, which is crucial in preventing the spread of cancer cells. This property is particularly important in the context of metastatic cancer, where inhibiting cell migration can significantly impact disease progression .

Molecular Docking Studies

Methyl 2,4-dichloro-5-methylbenzoate: derivatives are used in molecular docking studies to predict how they bind to specific proteins or enzymes. This is a vital step in drug design, as it helps in understanding the interaction between the drug and its target, leading to the development of more effective and selective therapeutic agents .

Safety And Hazards

“Methyl 2,4-dichloro-5-methylbenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2,4-dichloro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVKVPLBWMLHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dichloro-5-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,4-dichloro-5-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,4-dichloro-5-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2,4-dichloro-5-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2,4-dichloro-5-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2,4-dichloro-5-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2,4-dichloro-5-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.